molecular formula C22H21NO6 B11159114 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Cat. No.: B11159114
M. Wt: 395.4 g/mol
InChI Key: NPNAHKCIPUQMQA-UHFFFAOYSA-N
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Description

3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure with various functional groups attached, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate.

    Introduction of Methyl Groups: The methyl groups at positions 3 and 4 can be introduced via alkylation reactions using methyl iodide and a strong base like potassium carbonate.

    Attachment of the N-[(benzyloxy)carbonyl]-beta-alaninate Moiety: This step involves the coupling of the chromen-2-one derivative with N-[(benzyloxy)carbonyl]-beta-alanine using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate
  • Molecular Formula : C24H25NO6
  • Molecular Weight : Approximately 423.5 g/mol

The compound features a chromenone structure that is characteristic of many bioactive compounds, allowing it to interact with various biological targets.

Medicinal Chemistry

The compound is being investigated as a precursor in the synthesis of other coumarin derivatives with potential therapeutic applications. Its structural modifications can lead to compounds with enhanced biological activity.

Antimicrobial Activity

Research has shown that coumarin derivatives exhibit significant antimicrobial properties against a range of pathogens. Specifically, studies indicate that this compound can inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Escherichia coli. This suggests its potential use in developing new antimicrobial agents.

Anti-inflammatory Properties

Coumarins are known for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have demonstrated that it can reduce inflammation markers in cell cultures, indicating its potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound is noteworthy. It has been evaluated for its cytotoxic effects on various cancer cell lines, showing significant inhibitory activity against proliferation. Mechanistic studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through modulation of apoptosis-related pathways and cell cycle arrest.

Case Studies and Research Findings

Several studies have focused on the biological activities of related coumarin derivatives:

  • Antimicrobial Activity : A study reported that a structurally similar coumarin derivative exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing efficacy.
  • Anti-inflammatory Mechanisms : In vitro assays indicated that certain coumarin derivatives inhibited the expression of nitric oxide synthase (iNOS) and cyclooxygenase (COX), leading to reduced inflammation in murine models.
  • Cytotoxicity Studies : Comparative analyses revealed that derivatives with similar structures displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting strong potential for further development.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of enzymes like cyclooxygenase (COX) and DNA gyrase, leading to anti-inflammatory and antimicrobial effects. The benzyloxycarbonyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is unique due to the presence of the N-[(benzyloxy)carbonyl]-beta-alaninate moiety, which imparts specific biological activities and enhances its potential as a therapeutic agent. The combination of the chromen-2-one core with this functional group makes it a versatile compound for various applications in research and industry.

Biological Activity

3,4-Dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C₁₄H₁₅N₁O₄
  • Molecular Weight : 273.28 g/mol
  • CAS Number : 69321-36-4

The structure features a coumarin backbone with a dimethyl substitution and a beta-alaninate moiety, which may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to other coumarin derivatives.
  • Antioxidant Activity : The presence of the chromenone structure suggests potential interactions with reactive oxygen species (ROS), thereby providing protective effects against oxidative stress.
  • Cellular Pathway Modulation : It may influence cellular signaling pathways, particularly those related to apoptosis and cell cycle regulation.

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. For instance:

  • A study evaluated various coumarin derivatives against several cancer cell lines (A549, HeLa) and found that certain modifications enhanced their cytotoxic effects. Compounds with similar structural features showed IC50 values in the low micromolar range, indicating potent activity against tumor cells .

Anti-inflammatory Properties

Coumarins have been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The specific compound may share this property due to its structural similarities with known anti-inflammatory agents.

Case Studies

  • Study on Coumarin Derivatives : A comprehensive evaluation of various coumarin derivatives showed that modifications at the 7-position significantly altered their biological activities. Compounds with alkyl substitutions exhibited enhanced inhibitory effects on cancer cell proliferation .
  • Mechanistic Insights : In vitro studies demonstrated that certain coumarins could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. These findings suggest that this compound might similarly influence apoptotic pathways .

Data Table: Biological Activities of Coumarin Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Coumarin AAnticancer0.12
Coumarin BAnti-inflammatory0.05
3,4-DimethylAntioxidantTBDCurrent Study

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

(3,4-dimethyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C22H21NO6/c1-14-15(2)21(25)29-19-12-17(8-9-18(14)19)28-20(24)10-11-23-22(26)27-13-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,23,26)

InChI Key

NPNAHKCIPUQMQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CCNC(=O)OCC3=CC=CC=C3)C

Origin of Product

United States

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